molecular formula C10H20N2O2 B241774 N,N-Diethylmorpholinoacetamide

N,N-Diethylmorpholinoacetamide

Cat. No. B241774
M. Wt: 200.28 g/mol
InChI Key: ILQDHURAVZLUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethylmorpholinoacetamide (DEMA) is a chemical compound that has been extensively studied for its potential applications in scientific research. DEMA is a tertiary amide, which means it contains a nitrogen atom bonded to three carbon atoms. It is a white crystalline powder that is soluble in water and organic solvents. DEMA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism of Action

The mechanism of action of N,N-Diethylmorpholinoacetamide is not fully understood, but it is believed to involve the formation of a complex with metal ions, such as copper and iron. This complexation can lead to changes in the reactivity of the metal ion, which can then affect the outcome of chemical reactions. N,N-Diethylmorpholinoacetamide has also been shown to be a strong hydrogen bond acceptor, which can affect the stability of molecules in solution.
Biochemical and Physiological Effects:
N,N-Diethylmorpholinoacetamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. N,N-Diethylmorpholinoacetamide has also been shown to have anticonvulsant and analgesic effects in animal models. In addition, N,N-Diethylmorpholinoacetamide has been shown to affect the activity of certain ion channels, such as the NMDA receptor.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-Diethylmorpholinoacetamide in lab experiments is its versatility. It can be used in a variety of reactions and applications, making it a valuable tool for researchers in many different fields. Another advantage is its relatively low cost compared to other reagents and catalysts. However, one limitation of using N,N-Diethylmorpholinoacetamide is its potential toxicity. It has been shown to be toxic to certain cell lines and can cause skin irritation in humans.

Future Directions

There are many potential future directions for research involving N,N-Diethylmorpholinoacetamide. One area of interest is the development of new applications for N,N-Diethylmorpholinoacetamide in the synthesis of pharmaceuticals and other materials. Another area of interest is the investigation of the mechanism of action of N,N-Diethylmorpholinoacetamide and its interaction with metal ions. Additionally, research could focus on the development of new derivatives of N,N-Diethylmorpholinoacetamide that have improved properties, such as reduced toxicity or increased selectivity for certain reactions.

Synthesis Methods

N,N-Diethylmorpholinoacetamide can be synthesized using a variety of methods, including the reaction of morpholine with diethyl malonate and subsequent hydrolysis of the resulting product. Another method involves the reaction of morpholine with diethyl chloroacetate followed by hydrolysis. N,N-Diethylmorpholinoacetamide can also be synthesized using a one-pot method that involves the reaction of morpholine with diethyl carbonate and acetic anhydride.

Scientific Research Applications

N,N-Diethylmorpholinoacetamide has been used in a variety of scientific research applications, including as a reagent in the synthesis of pharmaceuticals and as a catalyst in chemical reactions. N,N-Diethylmorpholinoacetamide has also been used as a chiral auxiliary in asymmetric synthesis reactions. In addition, N,N-Diethylmorpholinoacetamide has been used in the development of new materials, such as polymers and metal-organic frameworks.

properties

Product Name

N,N-Diethylmorpholinoacetamide

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

N,N-diethyl-2-morpholin-4-ylacetamide

InChI

InChI=1S/C10H20N2O2/c1-3-12(4-2)10(13)9-11-5-7-14-8-6-11/h3-9H2,1-2H3

InChI Key

ILQDHURAVZLUPT-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CN1CCOCC1

Canonical SMILES

CCN(CC)C(=O)CN1CCOCC1

Origin of Product

United States

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